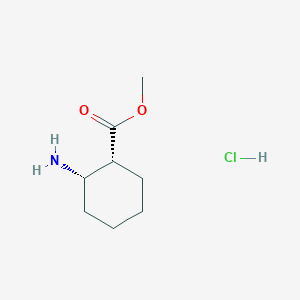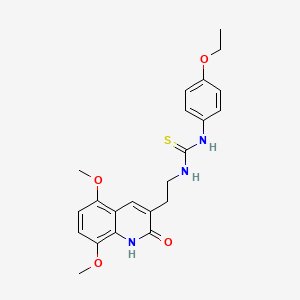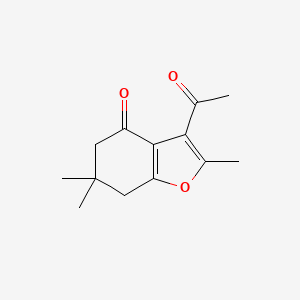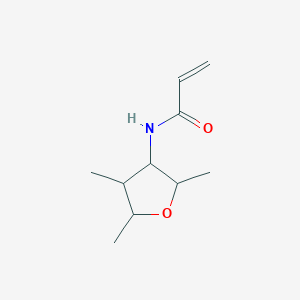
2-((E)-((Z)-5-(4-(dimethylamino)benzylidene)-4-oxothiazolidin-2-ylidene)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino acids are the building blocks of all peptides and proteins and determine many of their important properties . They are molecules that possess an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom .
Molecular Structure Analysis
The molecular structure of amino acids is determined by the arrangement of atoms and the chemical bonds that hold the atoms together . The structure can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Physical And Chemical Properties Analysis
Amino acids have high melting points due to their ionic properties . Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature . They are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene and ether .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Benzothiazole derivatives, including compounds with similar structures, have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions. These compounds exhibit significant inhibition efficiency, potentially due to their adsorption onto the metal surface, which can be both physical and chemical. This application is crucial in industries where metal preservation is essential, such as in pipelines and construction materials (Hu et al., 2016).
Antimicrobial Activity
Novel thiazolidinone compounds, which bear resemblance to the chemical structure , have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibit promising activity against known standard drugs, indicating their potential in developing new antimicrobial agents. This research is particularly relevant in addressing the increasing concern over antibiotic resistance (Subramanian et al., 2009).
Synthesis of Heterocycles
Thiazolidinone derivatives have also been utilized in the synthesis of various heterocyclic compounds. These synthetic routes offer potential applications in pharmaceuticals, agrochemicals, and dyes. The ability to create diverse heterocycles from thiazolidinones demonstrates the versatility of these compounds in organic synthesis (Uršič et al., 2010).
Anticancer Activity
Some thiazolidinones, including those with benzothiazole moieties, have been screened for antitumor activity. Certain derivatives have shown activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines, highlighting their potential as anticancer agents. This area of research is crucial for the development of new therapeutic options for cancer treatment (Havrylyuk et al., 2010).
Anticonvulsant Properties
Research into 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones has shown that these compounds possess anticonvulsant activities. This suggests that derivatives of thiazolidinones could be explored further for their potential in treating neurological disorders, such as epilepsy (Senthilraja & Alagarsamy, 2012).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors could potentially be the targets of our compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a process of chemical oxidation . This involves the removal of electrons from susceptible chemical groups, oxidizing them, and becoming reduced in the process.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the synthesis of amino acids from glycolytic and citric acid cycle intermediates . It could also potentially affect the metabolism of short-chain fatty acids, such as acetic acid .
Pharmacokinetics
It can be inferred from related compounds that it might undergo phase-1 metabolic reactions such as oxidation, hydroxylation, demethylation, deacetylation, and hepatic conjunctions . These reactions could impact its bioavailability.
Result of Action
It can be inferred from related compounds that it may generate oxidative stress , alter the function of pre-sympathetic neurons , and potentially influence cardiovascular function .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as pH. For instance, amino acids, which might be structurally similar to our compound, can act as both an acid and a base, depending on the pH of the environment . Changes in pH can lead to changes in protein structure, which in turn can change biological activity .
Safety and Hazards
Direcciones Futuras
The study of amino acids and their derivatives has many potential future directions. For example, understanding the distribution and function of amino acids in various systems can have implications for waste treatment and energy production . Additionally, the study of amino acids can contribute to the development of new pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
2-[[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)10-5-3-9(4-6-10)7-11-13(20)16-14(21-11)15-8-12(18)19/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,20)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTSECXVHDPPDA-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NCC(=O)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NCC(=O)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((E)-((Z)-5-(4-(dimethylamino)benzylidene)-4-oxothiazolidin-2-ylidene)amino)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2884027.png)

![3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2884031.png)
![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884033.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2884035.png)

![2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2884039.png)


![N-(2-(dimethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2884043.png)

